ETHYL 2-[2-(4-BROMOPHENYL)-5-METHYL-7-OXO-4H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE
Overview
Description
ETHYL 2-[2-(4-BROMOPHENYL)-5-METHYL-7-OXO-4H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE is a synthetic organic compound belonging to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a bromophenyl group, a methyl group, and an ethyl acetate moiety
Preparation Methods
The synthesis of ETHYL 2-[2-(4-BROMOPHENYL)-5-METHYL-7-OXO-4H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrimidine ring system.
Introduction of the bromophenyl group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound and a suitable base.
Acetylation: The ethyl acetate moiety is introduced through an esterification reaction, typically using ethyl chloroacetate and a base such as sodium ethoxide.
Final purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
ETHYL 2-[2-(4-BROMOPHENYL)-5-METHYL-7-OXO-4H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Material Science: Its structural properties may be useful in the design of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or receptor binding.
Industrial Applications:
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(4-BROMOPHENYL)-5-METHYL-7-OXO-4H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, inhibiting its activity and thereby modulating a biological pathway. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
ETHYL 2-[2-(4-BROMOPHENYL)-5-METHYL-7-OXO-4H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE can be compared with other pyrazolopyrimidine derivatives, such as:
ETHYL 2-[2-(4-CHLOROPHENYL)-5-METHYL-7-OXO-4H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
ETHYL 2-[2-(4-FLUOROPHENYL)-5-METHYL-7-OXO-4H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE: Contains a fluorophenyl group, which may alter its reactivity and biological activity.
ETHYL 2-[2-(4-METHOXYPHENYL)-5-METHYL-7-OXO-4H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE: Features a methoxyphenyl group, potentially affecting its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties.
Properties
IUPAC Name |
ethyl 2-[2-(4-bromophenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O3/c1-3-24-16(22)8-13-10(2)19-15-9-14(20-21(15)17(13)23)11-4-6-12(18)7-5-11/h4-7,9,20H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORNAFUEZQIHKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N=C2C=C(NN2C1=O)C3=CC=C(C=C3)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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